molecular formula C11H18O3 B15252298 Ethyl 5-methyl-1-oxaspiro[2.5]octane-2-carboxylate CAS No. 102877-84-9

Ethyl 5-methyl-1-oxaspiro[2.5]octane-2-carboxylate

Cat. No.: B15252298
CAS No.: 102877-84-9
M. Wt: 198.26 g/mol
InChI Key: HSSYKKITNXXOMP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 5-methyl-1-oxaspiro[25]octane-2-carboxylate is a chemical compound with the molecular formula C11H18O3 It is a member of the oxaspiro compounds, which are characterized by a spiro-connected oxane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-methyl-1-oxaspiro[2.5]octane-2-carboxylate typically involves the reaction of this compound with appropriate reagents under controlled conditions. One common method involves the esterification of the corresponding carboxylic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is typically carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include steps for purification and quality control to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-methyl-1-oxaspiro[2.5]octane-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens such as chlorine or bromine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.

Scientific Research Applications

Ethyl 5-methyl-1-oxaspiro[2.5]octane-2-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 5-methyl-1-oxaspiro[2.5]octane-2-carboxylate involves its interaction with specific molecular targets. These interactions can lead to various biological effects, depending on the context. The exact pathways and targets are still under investigation, but they may involve binding to enzymes or receptors, leading to changes in cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 1-oxaspiro[2.5]octane-2-carboxylate
  • Methyl 5-ethyl-1-oxaspiro[2.5]octane-2-carboxylate
  • 1-Oxaspiro[2.5]octane derivatives

Uniqueness

Ethyl 5-methyl-1-oxaspiro[2.5]octane-2-carboxylate is unique due to its specific spiro-connected oxane ring structure and the presence of an ethyl ester group. This combination of features gives it distinct chemical and physical properties compared to other similar compounds.

Properties

CAS No.

102877-84-9

Molecular Formula

C11H18O3

Molecular Weight

198.26 g/mol

IUPAC Name

ethyl 5-methyl-1-oxaspiro[2.5]octane-2-carboxylate

InChI

InChI=1S/C11H18O3/c1-3-13-10(12)9-11(14-9)6-4-5-8(2)7-11/h8-9H,3-7H2,1-2H3

InChI Key

HSSYKKITNXXOMP-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1C2(O1)CCCC(C2)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.